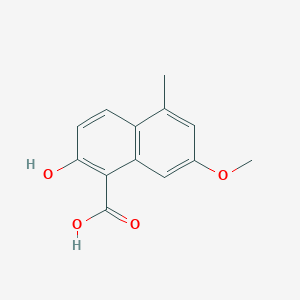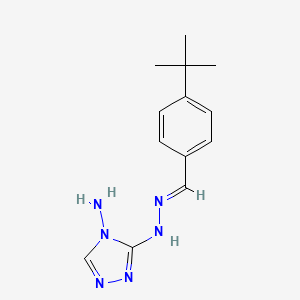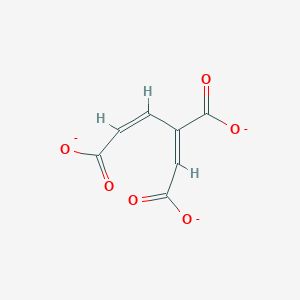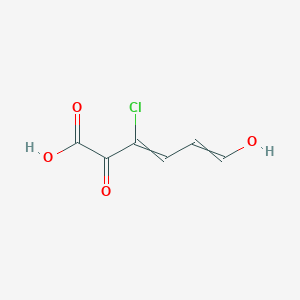
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids that is 1-naphthoic acid substituted at positions 2, 5 and 7 by hydroxy, methyl and methoxy groups respectively. It has a role as a bacterial metabolite. It is a naphthoic acid, a member of naphthols and a methoxynaphthalene.
Applications De Recherche Scientifique
1. Supramolecular Assemblies
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid has been studied in the context of supramolecular assemblies. Research by Pang et al. (2015) demonstrated the formation of molecular complexes with various N-containing cocrystal formers. These complexes exhibited supramolecular networks extended by hydrogen bonds and aromatic stacking interactions, highlighting the compound's role in facilitating diverse molecular architectures (Pang et al., 2015).
2. Metalation and Synthesis of Derivatives
Le et al. (2011) explored the metalation of a structurally similar compound, leading to the efficient construction of apogossypol derivatives, which are inhibitors of antiapoptotic Bcl-2 family proteins. This research underscores the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in synthesizing biologically active molecules (Le et al., 2011).
3. Synthesis from 2-Naphthol
Wang et al. (2013) focused on synthesizing 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid from 2-Naphthol. Their research contributes to understanding the synthetic processes and improving the overall yield and purity of the compound (Wang et al., 2013).
4. Solubility Measurement
Fan et al. (2018) measured the solubility of 3-Hydroxy-2-naphthoic acid in various solvents. Their findings provide valuable data for practical applications, potentially applicable to similar compounds like 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid (Fan et al., 2018).
5. Antibacterial Activity
Hansen et al. (2005) synthesized a series of derivatives including a compound structurally related to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid and evaluated their antibacterial activity. This research indicates the potential of such compounds in developing antibacterial agents (Hansen et al., 2005).
6. Pharmaceutical Applications
Research on similar compounds like 1-Hydroxy-2-naphthoic acid, used in pharmaceutical salt formation, can inform the applications of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in the pharmaceutical field. Zhang et al. (2015) identified a new polymorph of this compound, which is significant for pharmaceutical applications (Zhang et al., 2015).
7. Cocrystal Formation
Studies on cocrystals involving hydroxy-naphthoic acids, such as the work of Bučar et al. (2007), provide insights into the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in forming cocrystals, which can have implications in material science and pharmaceuticals (Bučar et al., 2007).
8. Antitumor Antibiotic Synthesis
The compound's structural similarity to key intermediates in the synthesis of antitumor antibiotics, like neocarzinostatin, suggests its potential use in this field. Cooke et al. (2007) characterized a ligase integral to the biosynthesis of neocarzinostatin, which could be relevant for similar compounds (Cooke et al., 2007).
Propriétés
Nom du produit |
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7-5-8(17-2)6-10-9(7)3-4-11(14)12(10)13(15)16/h3-6,14H,1-2H3,(H,15,16) |
Clé InChI |
LYGUXQMPYLCEGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[5-(1-Benzylthieno[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B1244370.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)


![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)


